ERα Subtype Selectivity: PROTAC ERα Degrader-4 Exhibits 5.2-Fold Binding Selectivity for ERα over ERβ
PROTAC ERα Degrader-4 demonstrates a binding affinity (Ki) of 5.08 μM for ERα, compared to a Ki of 26.20 μM for ERβ, resulting in a 5.2-fold selectivity for the ERα isoform . In contrast, many ER-targeting PROTACs, including the CRBN-based clinical candidate ARV-471, have not publicly reported direct ERβ binding affinity data, leaving their isoform selectivity undefined in the literature. This defined selectivity ratio is a direct consequence of the OBHSA-derived ERα ligand incorporated into the PROTAC design [1].
| Evidence Dimension | Binding affinity (Ki) for ERα vs. ERβ |
|---|---|
| Target Compound Data | Ki (ERα) = 5.08 μM; Ki (ERβ) = 26.20 μM |
| Comparator Or Baseline | ARV-471 (no publicly reported ERβ Ki data available) |
| Quantified Difference | 5.2-fold selectivity for ERα over ERβ |
| Conditions | In vitro competitive binding assay using recombinant ERα and ERβ ligand-binding domains |
Why This Matters
This quantifiable ERα subtype selectivity allows researchers to minimize confounding effects from ERβ engagement, enabling cleaner interpretation of ERα-specific degradation phenotypes in complex biological systems.
- [1] Li, Y.; Zhang, S.; Zhang, J.; Hu, Z.; Xiao, Y.; Huang, J.; Dong, C.; Huang, S.; Zhou, H. B. Exploring the PROTAC degron candidates: OBHSA with different side chains as novel selective estrogen receptor degraders (SERDs). Eur. J. Med. Chem. 2019, 172, 48–61. DOI: 10.1016/j.ejmech.2019.03.058. View Source
